molecular formula C11H21N3O B11808882 2-amino-N-cyclopropyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide

2-amino-N-cyclopropyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide

Cat. No.: B11808882
M. Wt: 211.30 g/mol
InChI Key: SXNOEKHZFPPOTM-HTLJXXAVSA-N
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Description

2-amino-N-cyclopropyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide is a chemical compound with a unique structure that includes a cyclopropyl group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-amino-N-cyclopropyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide typically involves the reaction of L-norvaline ((S)-2-aminopentanoic acid) with other reagents under specific conditions. One method involves contacting L-norvaline with a cyclopropylamine derivative in the presence of an inert solvent and a catalyst . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety. Large-scale production often requires specialized equipment and adherence to stringent regulatory standards to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-cyclopropyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions, such as temperature, solvent, and pH, are tailored to the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-amino-N-cyclopropyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-amino-N-cyclopropyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide
  • 3-amino-3-cyclopropyl-N-(cyclopropylmethyl)propanamide

Uniqueness

What sets 2-amino-N-cyclopropyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

2-amino-N-cyclopropyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide

InChI

InChI=1S/C11H21N3O/c1-8(12)11(15)14(9-3-4-9)10-5-6-13(2)7-10/h8-10H,3-7,12H2,1-2H3/t8?,10-/m0/s1

InChI Key

SXNOEKHZFPPOTM-HTLJXXAVSA-N

Isomeric SMILES

CC(C(=O)N([C@H]1CCN(C1)C)C2CC2)N

Canonical SMILES

CC(C(=O)N(C1CC1)C2CCN(C2)C)N

Origin of Product

United States

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